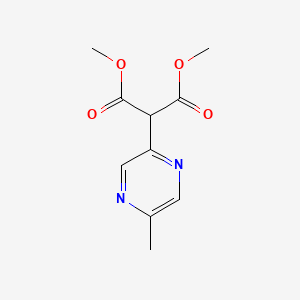
Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of malonic acid and contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-pyrazinecarboxylic acid with dimethyl malonate in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of environmentally friendly solvents and catalysts can reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The malonate ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce pyrazine alcohols or amines. Substitution reactions can lead to a wide range of substituted pyrazine derivatives .
Scientific Research Applications
Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of dimethyl 2-(5-Methyl-2-pyrazinyl)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can modulate biological processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A diester derivative of malonic acid, commonly used in organic synthesis.
2,5-Dimethylpyrazine: A pyrazine derivative with applications in the fragrance and pharmaceutical industries.
Diethyl malonate: Another ester of malonic acid, used in similar applications as dimethyl malonate
Uniqueness
Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate is unique due to its combination of a malonate ester and a pyrazine ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill. Its ability to undergo diverse chemical reactions and its potential in drug development further highlight its uniqueness .
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
dimethyl 2-(5-methylpyrazin-2-yl)propanedioate |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-12-7(5-11-6)8(9(13)15-2)10(14)16-3/h4-5,8H,1-3H3 |
InChI Key |
YIHDIGBJDRWEQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















